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Introduction

2-Bromobenzo[d]thiazole-6-carbonitrile is a substituted benzothiazole derivative with the
chemical formula CsHsBrN2S.[1] This heterocyclic compound serves as a valuable building
block in medicinal chemistry and materials science. The benzothiazole core is a recognized
pharmacophore present in a variety of biologically active compounds, exhibiting a broad
spectrum of activities including anticancer and antimicrobial properties.[2][3][4] The presence of
a bromine atom at the 2-position and a nitrile group at the 6-position offers versatile handles for
further chemical modifications, making it an attractive scaffold for the synthesis of more
complex molecules with potential therapeutic applications.[3] This technical guide provides a
comprehensive overview of the synthesis, chemical properties, and potential biological
significance of 2-Bromobenzo[d]thiazole-6-carbonitrile, based on available scientific
literature.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromobenzo[d]thiazole-6-carbonitrile
is presented in the table below.
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Property Value Reference
Molecular Formula CsHs3BrN2S [1]
Molecular Weight 239.09 g/mol

CAS Number 864265-77-0

Predicted Boiling Point 381.675°C at 760 mmHg

Predicted XlogP 3.3 [1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-Bromobenzo[d]thiazole-
6-carbonitrile is not readily available in the reviewed literature, a plausible synthetic route can
be inferred from the synthesis of its isomer, 6-Bromobenzo[d]thiazole-2-carbonitrile. The
following proposed synthesis starts from 4-amino-3-bromobenzonitrile.

Proposed Synthesis of 2-Bromobenzo[d]thiazole-6-
carbonitrile

The synthesis would likely proceed via a Sandmeyer-type reaction, a common method for
introducing a bromine atom at the 2-position of a benzothiazole ring.

Step 1: Diazotization of 2-Amino-benzothiazole-6-carbonitrile

A solution of 2-Amino-benzothiazole-6-carbonitrile in an appropriate acidic medium (e.g.,
aqueous HBr) would be cooled to 0-5 °C. A solution of sodium nitrite (NaNOz2) in water would
then be added dropwise to form the corresponding diazonium salt.

Step 2: Bromination

The resulting diazonium salt solution would then be added to a solution of copper(l) bromide
(CuBr) in HBr. This would facilitate the substitution of the diazonium group with a bromine
atom, yielding 2-Bromobenzo[d]thiazole-6-carbonitrile.

A similar synthetic strategy is employed for the synthesis of 2,6-dibromo benzothiazole, where
benzothiazole is directly brominated using N-bromosuccinimide.[5]
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Experimental Protocol for the Synthesis of the Isomer 6-Bromobenzo[d]thiazole-2-carbonitrile

The following is a detailed experimental protocol for the synthesis of the related isomer, 6-
Bromobenzo[d]thiazole-2-carbonitrile, which provides a valuable reference.

Materials:

e 4-Bromoaniline

o Appel salt (4,5-dichloro-1,2,3-dithiazol-1-ium chloride)
e Pyridine

¢ Dichloromethane (DCM)

o Palladium(ll) chloride (PdCl2)

o Copper(l) iodide (Cul)

o Tetrabutylammonium bromide (TBAB)
o Dimethyl sulfoxide (DMSOQO)

e N,N-Dimethylformamide (DMF)
Procedure:

o Synthesis of the N-Arylcyanothioformamide intermediate: 4-Bromoaniline is condensed with
Appel salt in the presence of pyridine in dichloromethane to yield the corresponding N-(4-
bromophenyl)cyanothioformamide.

o Cyclization: The intermediate is then subjected to a palladium-catalyzed/copper-assisted C-H
functionalization and intramolecular C-S bond formation. The reaction is typically carried out
in a mixture of DMSO and DMF at elevated temperatures (e.g., 120 °C) in the presence of
PdClz, Cul, and TBAB.

o Work-up and Purification: After the reaction is complete, the mixture is cooled and the
product is extracted with an organic solvent. The crude product is then purified by column
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chromatography to afford pure 6-Bromobenzol[d]thiazole-2-carbonitrile.

Characterization Data for 6-Bromobenzo[d]thiazole-2-carbonitrile:

Data Type Observed Values
Yield 54%

Melting Point 141-142 °C

**|R (neat) vmax (cm=1) ** 2231 (CN)

8.15 (dd, J = 1.9, 0.5 Hz, 1H), 8.08 (dd, J = 8.9,

1H NMR (300 MHz, CDCls) & (ppm) 0.5 Hz, 1H), 7.76 (dd, J = 8.9, 1.9 Hz, 1H)

151.13, 137.00, 136.88, 131.85, 126.35, 124.45,

13C NMR (75 MHz, CDCls) & (ppm) 12318 112,67

calcd for CsHaN2S7°Br [M]*+: 238.9279, found:

HRMS (EI*) m/z
238.9283

Potential Biological Activity and Signaling Pathways

While direct biological studies on 2-Bromobenzo[d]thiazole-6-carbonitrile are limited, the
benzothiazole scaffold is a well-established pharmacophore with significant potential in drug
discovery. Derivatives of benzothiazole have been reported to exhibit a wide range of biological
activities, including anticancer and antimicrobial effects.[2][4]

Anticancer Potential

Benzothiazole derivatives have been shown to exert their anticancer effects through various
mechanisms, including the inhibition of key signaling pathways involved in cancer cell
proliferation and survival.[6] One study reported the use of a compound referred to as "2-
bromo-6-cyanobenzothiazole" in the synthesis of pyrimidine-based benzothiazole derivatives
that showed potent activity against a panel of cancer cell lines, including laryngeal, breast,
cervical, pancreatic, colon, and lung cancer cell lines.[2]

Potential Signaling Pathway Involvement:
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Based on studies of related benzothiazole compounds, 2-Bromobenzo[d]thiazole-6-
carbonitrile could potentially modulate key cancer-related signaling pathways such as the
PI3K/AKT and NF-kB pathways.[6] These pathways are crucial for cell growth, proliferation,
and survival, and their dysregulation is a hallmark of many cancers.
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Caption: Hypothesized inhibition of the PISK/AKT signaling pathway.
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Antimicrobial Potential

Benzothiazole derivatives have also demonstrated significant antimicrobial activity.[3] The
mechanism of action is often attributed to the inhibition of essential microbial enzymes. For
instance, some di-halogenated benzothiazole derivatives have been shown to inhibit DNA
gyrase, an enzyme crucial for bacterial DNA replication.[3]

Experimental Protocol for Antimicrobial Screening (Minimum Inhibitory Concentration - MIC):

o Preparation of Inoculum: A standardized suspension of the test microorganism (e.g.,
Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

o Serial Dilution: The test compound, 2-Bromobenzo[d]thiazole-6-carbonitrile, is serially
diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

 |noculation: Each well is inoculated with the prepared microbial suspension.
 Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

o Determination of MIC: The MIC is determined as the lowest concentration of the compound
that completely inhibits the visible growth of the microorganism.

Conclusion

2-Bromobenzo[d]thiazole-6-carbonitrile is a promising heterocyclic compound with
significant potential as a versatile building block in the development of novel therapeutic
agents. While direct experimental data on its synthesis and biological activity are currently
limited in the public domain, the well-established biological importance of the benzothiazole
scaffold suggests that this compound warrants further investigation. The proposed synthetic
strategies and the potential for anticancer and antimicrobial activities, possibly through the
modulation of key signaling pathways, provide a strong rationale for its inclusion in future drug
discovery and development programs. Further empirical studies are necessary to fully elucidate
its chemical and biological properties and to validate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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